molecular formula C15H11IN2O B4223940 N-[4-(cyanomethyl)phenyl]-2-iodobenzamide

N-[4-(cyanomethyl)phenyl]-2-iodobenzamide

Cat. No.: B4223940
M. Wt: 362.16 g/mol
InChI Key: QHPLHJDKNRSUOV-UHFFFAOYSA-N
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Description

N-[4-(cyanomethyl)phenyl]-2-iodobenzamide is an organic compound with the molecular formula C15H11IN2O It is a derivative of benzamide, featuring a cyanomethyl group attached to a phenyl ring and an iodine atom attached to another benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(cyanomethyl)phenyl]-2-iodobenzamide typically involves the following steps:

    Formation of the cyanomethyl group: This can be achieved by reacting a suitable precursor, such as 4-(bromomethyl)benzonitrile, with a cyanide source under appropriate conditions.

    Introduction of the iodine atom: The iodination of the benzamide moiety can be carried out using iodine or an iodine-containing reagent in the presence of a catalyst or under specific reaction conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods often include:

    Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification techniques: Such as recrystallization, chromatography, or distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(cyanomethyl)phenyl]-2-iodobenzamide can undergo various chemical reactions, including:

    Substitution reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Coupling reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reaction conditions may involve solvents like dimethylformamide or acetonitrile and catalysts such as palladium or copper.

    Suzuki-Miyaura coupling: This reaction typically uses boronic acids or esters as coupling partners, with palladium catalysts and bases like potassium carbonate or sodium hydroxide in solvents such as toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while Suzuki-Miyaura coupling can produce biaryl compounds.

Scientific Research Applications

N-[4-(cyanomethyl)phenyl]-2-iodobenzamide has several scientific research applications, including:

    Organic synthesis: As a versatile intermediate for the synthesis of more complex molecules.

    Medicinal chemistry: Potential use in the development of pharmaceuticals due to its structural features that may interact with biological targets.

    Material science: Possible applications in the design of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(cyanomethyl)phenyl]-2-iodobenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyanomethyl and iodine groups can play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-cyanophenyl)benzamide: Lacks the iodine atom, which may affect its reactivity and applications.

    N-(4-(bromomethyl)phenyl)-2-iodobenzamide: Contains a bromomethyl group instead of a cyanomethyl group, leading to different chemical properties and reactivity.

Uniqueness

N-[4-(cyanomethyl)phenyl]-2-iodobenzamide is unique due to the presence of both the cyanomethyl and iodine groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

N-[4-(cyanomethyl)phenyl]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11IN2O/c16-14-4-2-1-3-13(14)15(19)18-12-7-5-11(6-8-12)9-10-17/h1-8H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPLHJDKNRSUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CC#N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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